Nhe3-IN-3

Description

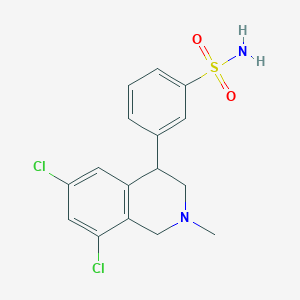

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H16Cl2N2O2S |

|---|---|

Molecular Weight |

371.3 g/mol |

IUPAC Name |

3-(6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)benzenesulfonamide |

InChI |

InChI=1S/C16H16Cl2N2O2S/c1-20-8-14(10-3-2-4-12(5-10)23(19,21)22)13-6-11(17)7-16(18)15(13)9-20/h2-7,14H,8-9H2,1H3,(H2,19,21,22) |

InChI Key |

UNNPAFDYRLETBW-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Chemical Synthesis of Nhe3-IN-3 (Tenapanor): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, chemical synthesis, and mechanism of action of Nhe3-IN-3, also known as Tenapanor. Tenapanor is a first-in-class, minimally systemic inhibitor of the intestinal sodium/hydrogen exchanger isoform 3 (NHE3). By selectively targeting NHE3 in the gastrointestinal tract, Tenapanor offers a novel therapeutic approach for managing conditions such as irritable bowel syndrome with constipation (IBS-C) and hyperphosphatemia in patients with chronic kidney disease (CKD). This document details the structure-activity relationships that guided its discovery, the multi-step chemical synthesis pathway, and the key experimental protocols for its biological characterization. Furthermore, it visualizes the relevant signaling pathways and experimental workflows to provide a comprehensive resource for researchers and drug development professionals.

Introduction to NHE3 and its Therapeutic Potential

The sodium/hydrogen exchanger isoform 3 (NHE3), encoded by the SLC9A3 gene, is a key transport protein predominantly located on the apical membrane of epithelial cells in the small intestine and the proximal tubules of the kidneys.[1][2] Its primary function is to mediate the electroneutral exchange of extracellular sodium ions (Na+) for intracellular protons (H+).[1][2] In the intestine, NHE3 is responsible for the majority of dietary sodium absorption, which in turn drives fluid absorption.[1] In the kidneys, it plays a crucial role in sodium reabsorption from the glomerular filtrate.[1]

The central role of NHE3 in sodium and fluid homeostasis makes it an attractive therapeutic target for various conditions. Inhibition of intestinal NHE3 can increase luminal sodium and water content, leading to accelerated intestinal transit and softer stool consistency, which is beneficial for constipation-related disorders.[3] By limiting sodium absorption, NHE3 inhibitors also hold promise for managing conditions characterized by fluid overload, such as heart failure and hypertension.[4]

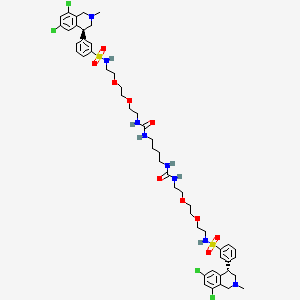

The Discovery of this compound (Tenapanor)

The development of Tenapanor (formerly this compound or "Compound 1") stemmed from a targeted effort to identify a potent and minimally systemic NHE3 inhibitor.[5] The goal was to achieve localized pharmacological action in the gastrointestinal tract while avoiding systemic exposure that could lead to off-target effects, particularly in the kidneys.[5]

The discovery process began with a high-throughput screening campaign that identified a tetrahydroisoquinoline (THIQ) scaffold as a promising starting point. The initial hit compound, while demonstrating NHE3 inhibitory activity, had high bioavailability, which was contrary to the desired gut-restricted profile.[5] The subsequent lead optimization program focused on modifying the physicochemical properties of the lead compounds to increase their molecular weight and polar surface area, thereby reducing their intestinal permeability and systemic absorption.[5] This led to the design of dimeric structures, culminating in the discovery of Tenapanor, which exhibited potent NHE3 inhibition and minimal systemic exposure.[5]

Structure-Activity Relationship (SAR)

The optimization of the initial hit involved extensive SAR studies. Key quantitative data from these studies are summarized in the table below. The inhibitory activity is presented as pIC50, which is the negative logarithm of the half-maximal inhibitory concentration (IC50).

| Compound | Structure | Human NHE3 pIC50 | Rat NHE3 pIC50 | Oral Bioavailability (Rat, %) |

| 1 (this compound) | (Structure not publicly available) | 6.2 | 6.6 | 98 |

| Tenapanor |

| >8.0 | >8.0 | <0.5 |

Data compiled from Jacobs JW, et al. ACS Med Chem Lett. 2022.[5]

Chemical Synthesis Pathway

The chemical synthesis of Tenapanor is a multi-step process. A representative synthetic route is outlined below. The synthesis involves the preparation of a key tetrahydroisoquinoline intermediate, followed by sulfamoylation and dimerization.

A detailed, multi-gram synthesis of Tenapanor hydrochloride has been described. The process begins with the bromination of 3-bromoacetophenone, followed by reaction with an appropriate amine and subsequent reduction of the ketone to a racemic alcohol. Intramolecular cyclization under acidic conditions yields the tetrahydroisoquinoline core, which is then resolved to obtain the desired enantiomer. Further functionalization through a Buchwald-Hartwig reaction and chlorination provides a key sulfonyl chloride intermediate. The final steps involve a dimerization reaction with a diamine linker, followed by deprotection to yield Tenapanor.[6]

Experimental Protocols

NHE3 Inhibition Assay (Cell Deacidification Assay)

This protocol describes a cell-based assay to determine the inhibitory activity of compounds against NHE3. The assay measures the rate of intracellular pH (pHi) recovery following an acid load in cells overexpressing NHE3.

Materials:

-

Opossum kidney (OK) cells stably transfected with human or rat NHE3.

-

2',7'-Bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM).

-

Ammonium chloride (NH4Cl).

-

Sodium-containing and sodium-free buffer solutions.

-

Test compounds.

-

Fluorometer or fluorescence plate reader.

Procedure:

-

Cell Culture: Culture the NHE3-expressing OK cells to confluency in appropriate cell culture plates.

-

Dye Loading: Load the cells with the pH-sensitive fluorescent dye BCECF-AM by incubating them in a buffer containing the dye.

-

Acid Loading: Induce an intracellular acid load by pre-pulsing the cells with a solution containing NH4Cl, followed by its removal and replacement with a sodium-free buffer. This causes a rapid drop in pHi.

-

pH Recovery: Initiate pHi recovery by adding a sodium-containing buffer. In the presence of functional NHE3, the influx of Na+ in exchange for intracellular H+ will cause the pHi to increase.

-

Inhibition Measurement: Perform the pH recovery step in the presence of varying concentrations of the test compound (e.g., this compound).

-

Data Acquisition: Monitor the fluorescence of BCECF at dual excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm). The ratio of the fluorescence intensities is proportional to the pHi.

-

Data Analysis: Calculate the initial rate of pHi recovery for each concentration of the test compound. Plot the rates against the compound concentrations and fit the data to a dose-response curve to determine the IC50 and pIC50 values.

Oral Bioavailability Study in Rats

This protocol outlines a typical procedure to determine the oral bioavailability of a test compound in Sprague-Dawley rats.

Materials:

-

Sprague-Dawley rats.

-

Test compound formulated for oral and intravenous (IV) administration.

-

Dosing gavage needles and syringes.

-

Blood collection supplies (e.g., capillary tubes, collection tubes with anticoagulant).

-

LC-MS/MS system for bioanalysis.

Procedure:

-

Animal Acclimation: Acclimate the rats to the laboratory conditions for a specified period.

-

Dosing:

-

Oral Group: Administer a single oral dose of the test compound to a group of rats via oral gavage.

-

Intravenous Group: Administer a single IV dose of the test compound to a separate group of rats.

-

-

Blood Sampling: Collect serial blood samples from each animal at predetermined time points post-dosing.

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis:

-

Plot the plasma concentration-time profiles for both oral and IV administration.

-

Calculate the area under the concentration-time curve (AUC) from time zero to infinity (AUC0-∞) for both routes of administration.

-

-

Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula: F(%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

Signaling Pathways and Experimental Workflows

NHE3 Signaling Pathway

The activity of NHE3 is regulated by a complex network of signaling pathways. Various hormones, neurotransmitters, and intracellular second messengers can modulate its function through mechanisms such as phosphorylation, trafficking to and from the plasma membrane, and interactions with regulatory proteins.

Caption: Simplified signaling pathway for the regulation of NHE3 activity.

Experimental Workflow for this compound Characterization

The following diagram illustrates a typical workflow for the discovery and preclinical characterization of an NHE3 inhibitor like this compound.

Caption: Experimental workflow for the discovery and characterization of this compound.

Conclusion

This compound (Tenapanor) represents a successful example of rational drug design, leading to a first-in-class, gut-restricted inhibitor of NHE3. Its discovery was guided by a clear understanding of the target's physiology and a strategic approach to medicinal chemistry that focused on optimizing for minimal systemic exposure. The detailed chemical synthesis and experimental protocols provided in this guide offer a valuable resource for researchers in the fields of gastroenterology, nephrology, and drug discovery. The continued exploration of NHE3 biology and the development of novel inhibitors hold significant promise for addressing unmet medical needs in a range of disorders.

References

- 1. Experimental determination of the oral bioavailability and bioaccessibility of lead particles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trust Your Gut: Strategies and Tactics for Intestinally Restricted Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. journals.biologists.com [journals.biologists.com]

- 5. How to synthesize Tenapanor hydrochloride?_Chemicalbook [chemicalbook.com]

- 6. Discovery of Tenapanor: A First-in-Class Minimally Systemic Inhibitor of Intestinal Na+/H+ Exchanger Isoform 3 - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Role of the Na+/H+ Exchanger 3 (NHE3): A Technical Guide for Intestinal and Renal Research

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Sodium-Hydrogen Exchanger isoform 3 (NHE3), encoded by the SLC9A3 gene, is a primary ion transporter located on the apical membrane of epithelial cells in the intestine and kidney. It mediates the electroneutral exchange of extracellular Na+ for intracellular H+, playing a central role in transepithelial sodium and fluid (re)absorption and acid-base homeostasis. In the intestine, NHE3 is the principal mechanism for bulk absorption of dietary sodium and water between meals. In the kidney, it is responsible for reabsorbing the majority of the filtered sodium and bicarbonate load in the proximal tubule. Dysregulation of NHE3 is implicated in several pathologies, including diarrheal diseases and hypertension, making it a key target for therapeutic intervention. This guide provides an in-depth overview of the physiological function of NHE3, its complex regulatory mechanisms, quantitative data on its transport capacity, and detailed experimental protocols for its study.

Core Physiological Functions of NHE3

NHE3 is a cornerstone of sodium and fluid balance, with distinct but synergistic roles in the gastrointestinal tract and the renal system.

Role in the Intestine

In the intestinal epithelium, primarily the small intestine (jejunum and ileum) and proximal colon, NHE3 is the predominant transporter responsible for electroneutral sodium absorption.[1] This process is the main driver of fluid absorption from the intestinal lumen, which is critical for maintaining body hydration.[2] Functionally, NHE3 is often coupled with a Cl-/HCO3- exchanger, such as Downregulated in Adenoma (DRA; SLC26A3), to facilitate electroneutral NaCl absorption.[3] The H+ extruded by NHE3 into the lumen can also facilitate the absorption of other nutrients.[3] Inhibition or genetic deletion of intestinal NHE3 leads to significant fluid retention in the lumen, resulting in diarrhea.[3][4] This highlights its critical role in preventing excessive water loss in stool.

Role in the Kidney

In the kidney, NHE3 is highly expressed on the apical brush border of the proximal tubule and, to a lesser extent, the thick ascending limb of the loop of Henle.[3][4][5] It performs two vital functions:

-

Sodium Reabsorption: NHE3 is the single most important Na+ transporter in the kidney, responsible for reabsorbing over 50% of the sodium from the glomerular filtrate.[6][7] Given that the proximal tubule reabsorbs 65-70% of all filtered sodium, NHE3's contribution is fundamental to extracellular volume maintenance and long-term blood pressure control.[6][8]

-

Bicarbonate Reabsorption: By secreting H+ into the tubular fluid, NHE3 facilitates the reabsorption of approximately 70% of the filtered bicarbonate (HCO3-).[3] The secreted H+ combines with filtered HCO3- to form carbonic acid (H2CO3), which is then converted to CO2 and H2O by luminal carbonic anhydrase. CO2 diffuses into the cell, where it is rehydrated to reform H+ and HCO3-, with the HCO3- being transported across the basolateral membrane back into the blood. This process is crucial for maintaining systemic acid-base balance.

Genetic knockout of NHE3 in mice results in hypovolemia, hypotension, and mild metabolic acidosis, underscoring its indispensable role in both renal and intestinal physiology.[4][5]

Quantitative Data on NHE3 Function

The transport capacity and contribution of NHE3 vary by tissue and physiological state. The following tables summarize key quantitative data.

| Parameter | Organ/Tissue | Value | Source(s) |

| Contribution to Na+ Reabsorption | Kidney (Proximal Tubule) | >50% of filtered load | [6][7] |

| Intestine (Jejunum, Mouse) | ~67% of basal absorption | [1] | |

| Contribution to HCO3- Reabsorption | Kidney (Proximal Tubule) | ~70% of filtered load | [3] |

| Basal Transport Rate | Jejunum (Mouse, in vitro) | ~6 µeq/cm²/h | [1] |

| Caco-2 Cells (differentiated) | 450 µM H+/s | [9] | |

| Compensation in NHE3 Knockout | Kidney | ↑ 345% in NaPi-2 expression | [10] |

Table 1: Physiological Contribution and Basal Activity of NHE3.

| Inhibitor | Target | IC50 | Application | Source(s) |

| Tenapanor (AZD1722) | Intestinal NHE3 | ~12 nM (Rat) | Hyperphosphatemia, IBS-C | |

| S-3226 | NHE3 | ~1 µM | Research Tool | |

| EIPA (Ethylisopropylamiloride) | NHEs (NHE3-sensitive) | ~1-10 µM | Research Tool | [1] |

| HOE-694 | NHEs (NHE3-resistant) | >50 µM | Research Tool (to isolate NHE3) | |

| SNAP (NO Donor) | Indirect (via cGMP) | ~45% inhibition at 1 mM | Research Tool | [11] |

Table 2: Common Pharmacological Inhibitors of NHE3. Note: IC50 values can vary significantly based on the experimental system (cell type, species, assay conditions).

Molecular Regulation of NHE3 Activity

NHE3 activity is acutely and chronically regulated through a complex interplay of signaling pathways, scaffolding proteins, and membrane trafficking. This regulation allows for rapid adaptation to changes in digestive status, volume status, and blood pressure.

Signaling Pathways and Regulation

NHE3 is a central hub for numerous signaling cascades, which can either stimulate or inhibit its activity.

-

Inhibitory Pathways (cAMP/PKA and cGMP/PKG): Many neurohumoral factors that cause intestinal fluid secretion (e.g., vasoactive intestinal peptide, cholera toxin) or renal sodium excretion act by increasing intracellular cyclic AMP (cAMP) or cyclic GMP (cGMP).[6][11] These second messengers activate Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively. These kinases phosphorylate either NHE3 itself or an associated regulatory protein, leading to a decrease in NHE3 transport activity and promoting its endocytosis from the apical membrane into intracellular vesicles.[3][6]

-

Inhibitory Pathway (Ca2+/PKC): Agonists that increase intracellular calcium ([Ca2+]i), such as carbachol, activate Protein Kinase C (PKC).[6] This pathway also leads to the inhibition of NHE3, often involving changes in the transporter's association with the actin cytoskeleton and its internalization.[6]

-

Stimulatory Pathways (Angiotensin II, EGF, Insulin): Hormones like Angiotensin II (Ang II) and growth factors like Epidermal Growth Factor (EGF) and insulin are known to stimulate NHE3 activity.[6][8][12] Ang II, acting through the AT1 receptor, activates mitogen-activated protein kinase (MAPK/ERK) signaling pathways, which increase NHE3 expression and activity, promoting sodium retention.[6][8]

Diagram 1: cAMP/PKA-mediated inhibition of NHE3.

Diagram 2: Angiotensin II-mediated stimulation of NHE3.

Scaffolding Proteins and Macromolecular Complexes

NHE3 does not function in isolation. It exists within large, dynamic macromolecular complexes organized by scaffolding proteins containing PDZ domains. The Na+/H+ Exchanger Regulatory Factor (NHERF) family, particularly NHERF1 (also known as EBP50) and NHERF2 (also known as E3KARP), are critical for this organization.[13]

These scaffolding proteins act as platforms, bringing NHE3 into close proximity with regulatory molecules like PKA, PKC, and the actin-binding protein ezrin.[13] This architecture is essential for efficient and specific signal transduction. For example, the inhibitory effect of cGMP/PKG on intestinal NHE3 is dependent on NHERF2, which directly binds both the kinase and the transporter, thereby forming the necessary signaling complex.[14]

Regulation by Trafficking

A primary mechanism for the acute regulation of NHE3 is its rapid trafficking to and from the apical membrane.[6][7]

-

Endocytosis (Inhibition): Upon inhibitory stimuli (e.g., high cAMP, Ca2+), NHE3 is rapidly internalized from the apical microvilli into a subapical endosomal compartment via clathrin-dependent pathways.[6][7] This reduces the number of active transporters at the cell surface, decreasing overall Na+ absorption.

-

Exocytosis (Stimulation): Stimulatory signals promote the translocation of NHE3 from these recycling endosomes back to the apical membrane, increasing transport capacity.[6][7]

This dynamic recycling allows cells to precisely modulate sodium transport in response to physiological demands within minutes.

Experimental Protocols for Studying NHE3

Investigating NHE3 function requires specialized techniques to measure its transport activity and expression.

Measurement of NHE3 Activity via BCECF Fluorometry

This is the most common method for assessing NHE3 activity in cultured cells. It measures the transporter's function by monitoring changes in intracellular pH (pHi).

Principle: NHE3 exchanges extracellular Na+ for intracellular H+. By inducing an acid load in the cells and then re-introducing extracellular Na+, the rate of pHi recovery (alkalinization) serves as a direct measure of NHE3 activity. The pH-sensitive fluorescent dye BCECF is used to monitor these pHi changes.

Detailed Protocol:

-

Cell Culture: Grow epithelial cells (e.g., Caco-2, OK) to confluence on glass coverslips.

-

Dye Loading: Incubate cells with 5-10 µM BCECF-AM (the membrane-permeable ester form of the dye) in a buffered solution for 15-30 minutes at 37°C. The ester is cleaved by intracellular esterases, trapping the fluorescent dye inside.

-

Acid Loading (NH4Cl Pre-pulse): Equilibrate the cells in a Na+-containing buffer and then expose them to a buffer containing 20 mM NH4Cl for 15-20 minutes. NH3 diffuses into the cell and equilibrates to NH4+, causing a slight initial alkalinization.

-

Inducing Acidification: Rapidly switch to a Na+-free buffer (e.g., using tetramethylammonium as the substitute cation). This removes both extracellular NH4+ and Na+. The intracellular NH4+ dissociates into NH3 and H+. The NH3 rapidly diffuses out of the cell, leaving the H+ behind and causing a sharp drop in pHi (acidification).

-

Measuring Na+-dependent Recovery: Re-introduce the Na+-containing buffer. NHE3 will begin transporting Na+ into the cell in exchange for H+, causing the pHi to recover towards baseline.

-

Data Acquisition: Monitor the fluorescence of BCECF using a fluorometer or a fluorescence microscope. BCECF is typically excited at two wavelengths (~490 nm and ~440 nm), and the ratio of the emitted fluorescence (~535 nm) is used to calculate pHi, minimizing artifacts from dye concentration or cell thickness.

-

Calculation: The initial rate of pHi change (ΔpHi/min) after Na+ re-addition is calculated as the measure of NHE3 activity. To isolate NHE3 activity from other NHE isoforms (like the ubiquitous NHE1), specific inhibitors like HOE-694 can be used, or experiments can be performed in cell lines lacking other isoforms.[15]

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. The epithelial sodium/proton exchanger, NHE3, is necessary for renal and intestinal calcium (re)absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of the Regulation of the Intestinal Na+/H+Exchanger NHE3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Treatments from Inhibition of the Intestinal Sodium–Hydrogen Exchanger 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel developments in differentiating the role of renal and intestinal sodium hydrogen exchanger 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Na+/H+ Exchanger 3 in the Intestines and the Proximal Tubule of the Kidney: Localization, Physiological Function, and Key Roles in Angiotensin II-Induced Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Insights into The Critical Importance of Intratubular Na+/H+ Exchanger 3 and Its Potential Therapeutic Implications in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The regulation of proximal tubular salt transport in hypertension: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of an endogenous epithelial Na(+)/H(+) exchanger (NHE3) in three clones of caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Profiling of renal tubule Na+ transporter abundances in NHE3 and NCC null mice using targeted proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of NHE3 by nitric oxide in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Increased NHE3 abundance and transport activity in renal proximal tubule of rats with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. Carbonic anhydrase II binds to and increases the activity of the epithelial sodium-proton exchanger, NHE3 - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Nhe3-IN-3 Binding Affinity and Kinetics for SLC9A3

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Solute Carrier Family 9 Member A3 (SLC9A3), also known as the Na+/H+ Exchanger 3 (NHE3), is a crucial transmembrane protein primarily located on the apical membrane of epithelial cells in the intestine and kidneys.[1] It plays a vital role in sodium and fluid absorption, as well as pH homeostasis.[2][3] Dysregulation of NHE3 activity is implicated in various pathological conditions, including diarrheal diseases and hypertension, making it a significant therapeutic target.[4][5] This guide provides a comprehensive overview of the binding affinity and kinetics of inhibitors targeting SLC9A3, with a focus on providing detailed experimental methodologies and data presentation. While specific data for "Nhe3-IN-3" is not publicly available, this guide will utilize representative data for another well-characterized SLC9A3 inhibitor, Tenapanor, to illustrate the principles and methods.

Quantitative Data on SLC9A3 Inhibitor Binding

The following table summarizes the binding affinity data for the inhibitor Tenapanor, which targets SLC9A3. This data is presented to serve as a representative example for researchers working on similar compounds.

| Inhibitor | Target | Assay Type | Parameter | Value (nM) | Reference |

| Tenapanor | Human SLC9A3 (NHE3) | Intracellular pH recovery | IC50 | 9.5 ± 2.0 | [6] |

| Tenapanor | Human SLC9A3 (NHE3) | Intracellular pH recovery (ileum) | IC50 | 13 | [6] |

| Tenapanor | Human SLC9A3 (NHE3) | Intracellular pH recovery (duodenum) | IC50 | 9 | [6] |

Table 1: Binding Affinity of Tenapanor for SLC9A3. The half-maximal inhibitory concentration (IC50) was determined using an in vitro assay measuring the recovery of intracellular pH in human ileum and duodenum cell monolayer cultures.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of binding affinity and kinetic studies. Below are protocols for key experiments used to characterize SLC9A3 inhibitors.

In Vitro NHE3 Activity Assay (Intracellular pH Recovery)

This assay directly measures the functional inhibition of NHE3 by monitoring the recovery of intracellular pH (pHi) after an acid load.

Objective: To determine the potency of an inhibitor (e.g., IC50 value) in blocking NHE3-mediated ion exchange.

Materials:

-

Human intestinal epithelial cell line (e.g., Caco-2) or primary enteroid monolayer cultures

-

pH-sensitive fluorescent dye (e.g., BCECF-AM)

-

HEPES-buffered saline solution

-

Ammonium chloride (NH4Cl) solution for acid loading

-

Test inhibitor at various concentrations

-

Fluorescence plate reader with kinetic measurement capabilities

Procedure:

-

Cell Culture: Grow human intestinal epithelial cells to confluence on permeable supports to form a polarized monolayer.

-

Dye Loading: Incubate the cell monolayers with the pH-sensitive fluorescent dye BCECF-AM.

-

Acid Loading: Induce intracellular acidification by perfusing the cells with a solution containing NH4Cl, followed by its removal.

-

Inhibitor Treatment: Add the test inhibitor at a range of concentrations to the apical side of the monolayers.

-

pH Recovery Measurement: Monitor the recovery of intracellular pH in real-time using a fluorescence plate reader by measuring the ratio of fluorescence at two excitation wavelengths.

-

Data Analysis: The initial rate of pHi recovery is calculated. The percentage of inhibition at each inhibitor concentration is determined relative to a vehicle control. The IC50 value is then calculated by fitting the concentration-response data to a four-parameter logistic equation.[6][7]

Radioligand Binding Assay

This method provides a direct measure of the binding of a radiolabeled ligand to the target protein.

Objective: To determine the equilibrium dissociation constant (Kd) and the maximum binding capacity (Bmax).

Materials:

-

Membrane preparations from cells overexpressing SLC9A3

-

Radiolabeled inhibitor or a known radiolabeled SLC9A3 ligand

-

Unlabeled inhibitor (for competition assays)

-

Scintillation counter

-

Glass fiber filters

Procedure:

-

Incubation: Incubate the membrane preparations with increasing concentrations of the radiolabeled ligand in a suitable buffer. For competition assays, a fixed concentration of radioligand is incubated with increasing concentrations of the unlabeled test inhibitor.

-

Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: For saturation binding, plot the amount of bound radioligand against the concentration of free radioligand and fit the data to a one-site binding model to determine Kd and Bmax. For competition binding, plot the percentage of specific binding against the concentration of the unlabeled inhibitor to determine the IC50, which can be converted to a Ki value.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics.

Objective: To determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Materials:

-

SPR instrument

-

Sensor chip (e.g., CM5)

-

Purified SLC9A3 protein

-

Test inhibitor

-

Running buffer

Procedure:

-

Immobilization: Covalently immobilize the purified SLC9A3 protein onto the surface of the sensor chip.

-

Binding: Inject a series of concentrations of the test inhibitor over the sensor surface and monitor the change in the SPR signal in real-time.

-

Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the inhibitor from the protein.

-

Data Analysis: Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the kon and koff values. The Kd can be calculated as the ratio of koff/kon.

Signaling Pathways and Regulatory Mechanisms

The activity of SLC9A3 is tightly regulated by a complex network of signaling pathways. Understanding these pathways is crucial for the development of targeted therapies.

Figure 1: Simplified Signaling Pathway for SLC9A3 (NHE3) Regulation.

This diagram illustrates some of the key kinases and signaling molecules that regulate the activity and expression of SLC9A3. Protein Kinase A (PKA) and AMP-activated Protein Kinase (AMPK) are generally associated with the inhibition of NHE3 activity through phosphorylation. Conversely, Protein Kinase C (PKC) can stimulate its function. Additionally, cytokines like Interleukin-13 (IL-13) can upregulate SLC9A3 expression via the STAT6 signaling pathway.[8]

Experimental Workflow for Inhibitor Characterization

A logical workflow is essential for the efficient and comprehensive characterization of novel SLC9A3 inhibitors.

Figure 2: Workflow for SLC9A3 Inhibitor Characterization.

This workflow outlines the key stages in the discovery and preclinical development of an SLC9A3 inhibitor. It begins with high-throughput primary screening to identify initial hits, followed by more detailed secondary assays to characterize binding affinity and kinetics. Promising lead candidates are then advanced to in vivo studies to assess their efficacy in relevant disease models.

References

- 1. researchgate.net [researchgate.net]

- 2. Gene - SLC9A3 [maayanlab.cloud]

- 3. uniprot.org [uniprot.org]

- 4. dovepress.com [dovepress.com]

- 5. NHE3 regulatory complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of sodium/hydrogen exchanger 3 in the gastrointestinal tract by tenapanor reduces paracellular phosphate permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of an NHE3 inhibitor in combination with an NPT2b inhibitor on gastrointestinal phosphate absorption in Rodent models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SLC9A3/NHE3 dysregulation and dilated intercellular spaces in eosinophilic esophagitis - PMC [pmc.ncbi.nlm.nih.gov]

Nhe3-IN-3: A Potential First-in-Class Therapeutic for Hyperphosphatemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: Hyperphosphatemia, a condition characterized by elevated serum phosphate levels, is a common and serious complication of chronic kidney disease (CKD), strongly associated with cardiovascular morbidity and mortality. Current treatment strategies, primarily involving dietary phosphate binders, are often limited by pill burden, side effects, and inadequate efficacy. A novel therapeutic approach targeting the intestinal sodium/hydrogen exchanger isoform 3 (NHE3) is emerging as a promising strategy to control hyperphosphatemia. This technical guide provides a comprehensive overview of the preclinical and clinical evidence for NHE3 inhibitors, with a focus on the well-characterized compound tenapanor and the novel inhibitor LY3304000, as potential treatments for hyperphosphatemia. While the specific compound "Nhe3-IN-3" is not identified in the current scientific literature, this document will delve into the core principles of NHE3 inhibition for this indication, using available data from representative molecules.

Introduction to NHE3 and its Role in Phosphate Homeostasis

The sodium/hydrogen exchanger isoform 3 (NHE3), encoded by the SLC9A3 gene, is an antiporter predominantly expressed on the apical membrane of epithelial cells in the small intestine and renal proximal tubules.[1] In the intestine, NHE3 plays a crucial role in the absorption of dietary sodium by exchanging intracellular protons (H+) for luminal sodium ions (Na+).[1] This process is fundamental to maintaining sodium and fluid balance.

Recent research has unveiled a novel role for intestinal NHE3 in the regulation of phosphate absorption. The primary mechanism by which NHE3 influences phosphate levels is through the modulation of paracellular phosphate transport, the main pathway for intestinal phosphate absorption.[2] Inhibition of NHE3 has been shown to reduce this passive, paracellular flux of phosphate.[2] Additionally, a secondary mechanism involves the downregulation of the sodium-dependent phosphate cotransporter 2b (NaPi2b), a key transporter in active transcellular phosphate absorption.[3][4]

Mechanism of Action of NHE3 Inhibitors in Hyperphosphatemia

NHE3 inhibitors exert their phosphate-lowering effects through a dual mechanism in the gastrointestinal tract:

-

Inhibition of Paracellular Phosphate Absorption: By blocking the exchange of Na+ for H+, NHE3 inhibitors lead to an increase in intracellular protons within enterocytes. This localized change in pH is proposed to induce conformational changes in tight junction proteins, particularly claudins, which form the paracellular barrier.[5][6] This alteration in tight junction permeability specifically reduces the passage of phosphate ions from the intestinal lumen into the bloodstream.[5][6]

-

Downregulation of Transcellular Phosphate Absorption: Chronic inhibition of NHE3 has been observed to decrease the expression of the NaPi2b transporter on the apical membrane of enterocytes.[3][4] This reduction in NaPi2b further limits the active transport of phosphate across the intestinal epithelium.

This dual-pronged approach of targeting both major pathways of intestinal phosphate absorption makes NHE3 inhibition a highly attractive strategy for the management of hyperphosphatemia.

Caption: Proposed Mechanism of Action of NHE3 Inhibitors.

Quantitative Data on NHE3 Inhibitors

The following tables summarize the available quantitative data for the representative NHE3 inhibitors, tenapanor and LY3304000.

Table 1: In Vitro Potency of NHE3 Inhibitors

| Compound | Target | Species | IC50 (nM) | Reference(s) |

| Tenapanor | NHE3 | Human | 5 - 13 | [5][7] |

| NHE3 | Rat | 10 | [7] | |

| LY3304000 | NHE3 | Human | 5.8 | [3] |

Table 2: Preclinical Efficacy of Tenapanor in Rat Models of Hyperphosphatemia

| Study Parameter | Model | Treatment | Result | Reference(s) |

| Urinary Phosphorus Excretion | Healthy Rats | Tenapanor (0.15 mg/kg, p.o., twice daily for 11 days) | Significantly augmented the reduction in urinary phosphorus excretion | [7] |

| Healthy Rats | Tenapanor (0.3 mg/kg/day) + Sevelamer (1.5% w/w) | Reduced residual urinary phosphorus excretion by an additional 37 ± 6% compared to sevelamer alone | [8] | |

| Cecal Phosphate Content | Healthy Rats | Tenapanor (0.15 mg/kg, single oral dose) | Increased cecal phosphate content at 1 and 2 hours post-dose | [9] |

| NaPi2b mRNA Expression | Healthy Rats | Tenapanor (0.5 mg/kg for 14 days) | ~30% decrease in distal jejunum and ileum | [10] |

Table 3: Clinical Efficacy of Tenapanor in Patients with Hyperphosphatemia on Hemodialysis

| Trial Phase | Number of Patients | Treatment | Duration | Key Findings | Reference(s) |

| Phase 3 | 219 | Tenapanor (3, 10, or 30 mg twice daily) | 8 weeks | Significant mean serum phosphate reductions of 1.00, 1.02, and 1.19 mg/dL, respectively. | [11] |

| Phase 3 (Responder Population) | 80 | Tenapanor | 8 weeks | Mean reduction in serum phosphorus of 2.56 mg/dL. | |

| Phase 3 (vs. Placebo) | 152 | Tenapanor (pooled doses) vs. Placebo | 4-week withdrawal | Mean increase of 0.02 mg/dL in the tenapanor group vs. 0.85 mg/dL in the placebo group. | [11] |

| Phase 3 (NORMALIZE study) | 171 | Tenapanor (30 mg twice daily) alone or with sevelamer | Up to 18 months | 33% of patients achieved normal serum phosphate levels (2.5–4.5 mg/dL). Mean reduction from baseline of 2.0 mg/dL. | [12] |

| Phase 3 (OPTIMIZE study) | - | Tenapanor as monotherapy | 10 weeks | Mean serum phosphate reduction of 0.93 mg/dL in binder-naïve patients. | [13] |

Table 4: Pharmacokinetic and Safety Profile of Tenapanor

| Parameter | Species | Finding | Reference(s) |

| Systemic Availability | Rat | Negligible | [14] |

| Human | Plasma concentrations below the quantification limit (0.5 ng/mL) in >95% of samples | [15] | |

| Most Common Adverse Event | Human | Diarrhea (mild to moderate) | [11] |

Experimental Protocols

In Vivo Assessment of Intestinal Phosphate Absorption in Rats (Ligated Loop Model)

This protocol is adapted from methodologies described in studies evaluating intestinal phosphate absorption.[16][17][18]

Objective: To measure the in situ absorption of phosphate from a defined segment of the small intestine.

Materials:

-

Male Sprague-Dawley rats

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

Sutures

-

Transport buffer containing radiolabeled phosphate (e.g., ³³P) and a non-absorbable marker (e.g., ¹⁴C-PEG)

-

Syringes and needles

-

Blood collection tubes

-

Scintillation counter

Procedure:

-

Fast rats overnight with free access to water.

-

Anesthetize the rat and maintain anesthesia throughout the procedure.

-

Perform a midline laparotomy to expose the small intestine.

-

Gently exteriorize a segment of the jejunum (typically 5-10 cm).

-

Ligate both ends of the intestinal segment with sutures, ensuring the blood supply remains intact.

-

Inject a known volume and concentration of the transport buffer containing radiolabeled phosphate into the ligated loop.

-

Return the loop to the abdominal cavity and close the incision.

-

Collect blood samples at specified time points.

-

At the end of the experimental period, euthanize the rat and excise the ligated loop.

-

Measure the remaining radioactivity in the loop and the radioactivity in the plasma samples using a scintillation counter.

-

Calculate phosphate absorption based on the disappearance of the radiolabel from the intestinal loop and its appearance in the plasma.

Caption: Workflow for the Rat Ligated Intestinal Loop Assay.

In Vitro Measurement of Transepithelial Electrical Resistance (TEER) in Human Small Intestinal Enteroid Monolayers

This protocol is based on established methods for culturing human intestinal enteroids and measuring TEER.[6][19][20]

Objective: To assess the integrity of the intestinal epithelial barrier and its response to NHE3 inhibitors.

Materials:

-

Human small intestinal crypts (from biopsies or resections)

-

Matrigel®

-

IntestiCult™ Organoid Growth Medium

-

Transwell® inserts

-

Epithelial volt-ohm meter (EVOM) with "chopstick" electrodes

-

Cell culture incubator

Procedure:

-

Establishment of Human Intestinal Enteroid Cultures:

-

Isolate crypts from human small intestinal tissue.

-

Embed the crypts in Matrigel® and culture in IntestiCult™ Organoid Growth Medium to form 3D enteroids.

-

-

Generation of Enteroid-Derived Monolayers:

-

Dissociate mature enteroids into single cells or small clusters.

-

Seed the cells onto Transwell® inserts pre-coated with a thin layer of Matrigel®.

-

Culture the cells until a confluent monolayer is formed.

-

-

TEER Measurement:

-

Equilibrate the EVOM electrodes in sterile phosphate-buffered saline (PBS).

-

Add fresh culture medium to the apical and basolateral compartments of the Transwell® inserts.

-

Place the "chopstick" electrodes into the Transwell®, with the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment.

-

Record the resistance reading.

-

To calculate the TEER (in Ω·cm²), subtract the resistance of a blank Transwell® insert (without cells) and multiply by the surface area of the insert.

-

-

Treatment with NHE3 Inhibitor:

-

Add the NHE3 inhibitor to the apical compartment of the Transwell® inserts.

-

Measure TEER at various time points after treatment to assess the effect on barrier function.

-

Caption: Workflow for TEER Measurement in Enteroid Monolayers.

Signaling Pathways

The regulation of paracellular phosphate transport by NHE3 inhibition involves intricate signaling within the enterocyte that ultimately impacts the tight junction complex.

Caption: Signaling Pathway of NHE3 Inhibition on Paracellular Phosphate Permeability.

Conclusion and Future Directions

Inhibition of intestinal NHE3 represents a novel and promising therapeutic strategy for the management of hyperphosphatemia in patients with CKD. The dual mechanism of action, targeting both paracellular and transcellular phosphate absorption, offers the potential for significant efficacy. The representative compound, tenapanor, has demonstrated robust phosphate-lowering effects in both preclinical models and large-scale clinical trials, with a generally well-tolerated safety profile.

Future research should continue to explore the long-term safety and efficacy of NHE3 inhibitors, both as monotherapy and in combination with existing phosphate binders. Further elucidation of the precise molecular interactions between intracellular pH changes and tight junction protein conformation will enhance our understanding of this novel mechanism. The development of additional, potent, and gut-restricted NHE3 inhibitors, such as LY3304000, will provide more therapeutic options for this challenging condition. Ultimately, NHE3 inhibition has the potential to become a cornerstone in the management of hyperphosphatemia, improving clinical outcomes for patients with chronic kidney disease.

References

- 1. karger.com [karger.com]

- 2. Inhibition of sodium/hydrogen exchanger 3 in the gastrointestinal tract by tenapanor reduces paracellular phosphate permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tenapanor: A new treatment option for hyperphosphatemia in end stage kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. Integration of Sensors in Gastrointestinal Organoid Culture for Biological Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ardelyx Announces Peer-Reviewed Publication of Positive Phase 3 Results of Tenapanor for the Treatment of Hyperphosphatemia in the Journal of the American Society of Nephrology [prnewswire.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pmda.go.jp [pmda.go.jp]

- 10. researchgate.net [researchgate.net]

- 11. Efficacy and Safety of Tenapanor in Patients with Hyperphosphatemia Receiving Maintenance Hemodialysis: A Randomized Phase 3 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tenapanor Improves Long-Term Control of Hyperphosphatemia in Patients Receiving Maintenance Dialysis: the NORMALIZE Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tenapanor as Therapy for Hyperphosphatemia in Maintenance Dialysis Patients: Results from the OPTIMIZE Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of Tenapanor: A First-in-Class Minimally Systemic Inhibitor of Intestinal Na+/H+ Exchanger Isoform 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of dietary phosphorus intake and age on intestinal phosphorus absorption efficiency and phosphorus balance in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Intestinal Phosphorus Absorption: Recent Findings in Translational and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Bioengineering for intestinal organoid cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 20. stemcell.com [stemcell.com]

The Role of the Sodium-Hydrogen Exchanger 3 (NHE3) in Blood Pressure Regulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of the Sodium-Hydrogen Exchanger 3 (NHE3) in the physiological regulation of blood pressure and its implications in the pathophysiology of hypertension. NHE3, encoded by the SLC9A3 gene, is a key transporter responsible for the majority of sodium and bicarbonate reabsorption in the renal proximal tubules and the intestines.[1][2] Its activity is finely regulated by a complex network of signaling pathways, making it a prime target for therapeutic intervention in hypertensive states. This guide delves into the molecular mechanisms, experimental methodologies to study its function, and the quantitative impact of NHE3 modulation on blood pressure.

Physiological Function of NHE3 in Sodium Homeostasis and Blood Pressure Control

NHE3 is predominantly expressed on the apical membrane of epithelial cells in the renal proximal tubule and the small intestine, where it mediates the electroneutral exchange of intracellular protons (H+) for luminal sodium ions (Na+).[2] This process is fundamental for:

-

Renal Sodium Reabsorption: In the kidneys, NHE3 is responsible for reabsorbing approximately 50-60% of the filtered sodium load in the proximal tubule.[3] This reabsorption is a primary determinant of extracellular fluid volume and, consequently, long-term blood pressure.

-

Intestinal Sodium Absorption: In the gastrointestinal tract, NHE3 plays a major role in the absorption of dietary sodium.[3] Dysregulation of intestinal NHE3 can impact overall sodium balance and contribute to blood pressure abnormalities.

The critical role of NHE3 in blood pressure maintenance is underscored by studies on genetically modified animal models. Global knockout of the Nhe3 gene in mice leads to a significant decrease in blood pressure, salt wasting, and mild metabolic acidosis.[4] More specific, proximal tubule-selective knockout of NHE3 also results in a notable reduction in basal blood pressure, highlighting the kidney's central role in NHE3-mediated blood pressure regulation.[5][6]

Quantitative Data on NHE3 and Blood Pressure Regulation

The following tables summarize key quantitative data from studies investigating the impact of NHE3 on blood pressure.

Table 1: Impact of NHE3 Knockout on Basal Blood Pressure in Mice

| Mouse Model | Blood Pressure Measurement Method | Systolic Blood Pressure (mmHg) | Diastolic Blood Pressure (mmHg) | Mean Arterial Pressure (mmHg) | Reference |

| Wild-Type (WT) | Telemetry | 123 ± 5 | 96 ± 6 | 113 ± 5 | [7] |

| Proximal Tubule-specific NHE3 Knockout (PT-Nhe3-/-) | Telemetry | 107 ± 4 | 82 ± 4 | 95 ± 5 | [7] |

| Global NHE3 Knockout (Nhe3-/-) | Tail-Cuff | 105 ± 3 | - | - | [4] |

| Wild-Type (Nhe3+/+) | Tail-Cuff | 119 ± 3 | - | - | [4] |

| Wild-Type (WT) | Telemetry | ~125 | ~95 | ~110 | [8] |

| Proximal Tubule-specific NHE3 Knockout (PT-Nhe3-/-) | Telemetry | ~110 | ~80 | ~95 | [8] |

Data are presented as mean ± SEM. Statistical significance was reported as P<0.01 for all comparisons between knockout and wild-type mice in the cited studies.

Table 2: Effect of Angiotensin II-Induced Hypertension in NHE3 Knockout Mice

| Mouse Model | Treatment | Change in Systolic Blood Pressure (mmHg) | Change in Mean Arterial Pressure (mmHg) | Reference |

| Wild-Type (WT) | Angiotensin II | ↑ ~35 | ↑ ~30 | [7] |

| Proximal Tubule-specific NHE3 Knockout (PT-Nhe3-/-) | Angiotensin II | ↑ ~20 | ↑ ~15 | [7] |

This table illustrates the attenuated hypertensive response to Angiotensin II in mice lacking NHE3 in the proximal tubule, demonstrating the crucial role of NHE3 in this form of hypertension.

Key Signaling Pathways Regulating NHE3 Activity

The activity and expression of NHE3 are tightly controlled by a multitude of signaling pathways, which can be broadly categorized as those that stimulate and those that inhibit its function.

Stimulatory Pathways

Several hormones and signaling molecules enhance NHE3 activity, leading to increased sodium reabsorption and potentially elevated blood pressure. A key player in this process is the Renin-Angiotensin-Aldosterone System (RAAS) . Angiotensin II (Ang II), the primary effector of the RAAS, stimulates NHE3 activity and expression through both AT1 and AT2 receptors, involving downstream effectors like MAP kinases (ERK1/2) and NF-κB.

References

- 1. resources.novusbio.com [resources.novusbio.com]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. ahajournals.org [ahajournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Arterial Pressure Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proximal Tubule-Specific Deletion of the NHE3 (Na+/H+ Exchanger 3) Promotes the Pressure-Natriuresis Response and Lowers Blood Pressure in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Proximal Tubule-Specific Deletion of The NHE3 (Na+/H+ Exchanger 3) in The Kidney Attenuates Angiotensin II-Induced Hypertension in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Na+/H+ Exchanger 3 in the Intestines and the Proximal Tubule of the Kidney: Localization, Physiological Function, and Key Roles in Angiotensin II-Induced Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of Nhe3-IN-3 on Acid-Base Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sodium-hydrogen exchanger 3 (NHE3), encoded by the SLC9A3 gene, is a critical membrane transport protein predominantly expressed on the apical surface of epithelial cells in the small intestine, colon, and renal proximal tubules.[1][2][3] It plays a pivotal role in the regulation of sodium and water absorption, as well as in systemic acid-base balance by mediating the majority of sodium and bicarbonate reabsorption.[2][4][5] Inhibition of NHE3 is a therapeutic strategy for conditions such as constipation-predominant irritable bowel syndrome (IBS-C) and hyperphosphatemia in chronic kidney disease (CKD).[6][7][8] This technical guide consolidates the current understanding of the physiological consequences of NHE3 inhibition on acid-base homeostasis, with a focus on the anticipated effects of a novel inhibitor, Nhe3-IN-3. While specific data for this compound is not yet publicly available, this document extrapolates from extensive research on NHE3 knockout models and other known NHE3 inhibitors to provide a comprehensive overview for research and development professionals.

Introduction: The Role of NHE3 in Acid-Base Physiology

NHE3 facilitates the electroneutral exchange of one extracellular sodium ion for one intracellular proton (H+).[3] This process is fundamental to two key physiological functions related to acid-base balance:

-

Renal Bicarbonate Reabsorption: In the proximal tubules of the kidney, the secretion of H+ into the tubular lumen by NHE3 is a primary mechanism driving the reabsorption of filtered bicarbonate (HCO3-). The secreted protons combine with filtered bicarbonate to form carbonic acid (H2CO3), which is then converted to CO2 and H2O by carbonic anhydrase. CO2 diffuses into the tubular cell, where it is rehydrated back to H2CO3, which then dissociates into H+ and HCO3-. The H+ is recycled for secretion by NHE3, while the bicarbonate is transported across the basolateral membrane into the blood.

-

Intestinal Sodium and Bicarbonate Absorption: In the intestines, NHE3-mediated sodium absorption is coupled to bicarbonate absorption, contributing significantly to systemic acid-base homeostasis.[2]

Disruption of NHE3 function, therefore, is expected to lead to a reduction in bicarbonate reabsorption, potentially resulting in metabolic acidosis.[9][10]

This compound: A Novel NHE3 Inhibitor

This compound is a potent and selective inhibitor of the NHE3 transporter. While detailed pharmacological data for this specific compound are pending, its mechanism of action is predicated on the direct blockade of the sodium-proton exchange mediated by NHE3. This inhibition is anticipated to have significant, dose-dependent effects on acid-base parameters.

Quantitative Data on the Effects of NHE3 Inhibition on Acid-Base Homeostasis

Direct quantitative data for this compound are not available. However, studies on mice with genetic deletion of NHE3 (NHE3 knockout mice) provide a robust model for understanding the physiological consequences of complete NHE3 inhibition.

Table 1: Effect of NHE3 Knockout on Systemic Acid-Base Parameters in Mice

| Parameter | Wild-Type (Control) | NHE3 Knockout | Percentage Change | Reference |

| Arterial Blood pH | 7.33 ± 0.03 | 7.23 ± 0.02 | -1.4% | [4] |

| Serum Bicarbonate (mEq/L) | 23.7 ± (not specified) | 21.2 ± (not specified) | -10.5% | [4] |

| Base Excess (mM) | 0.5 ± 0.2 | -9 ± 2 (change from baseline) | Significant Negative Shift | [11] |

Data are presented as mean ± standard error of the mean (SEM) where available.

These data from NHE3 knockout mice demonstrate that the absence of NHE3 function leads to a state of mild to moderate metabolic acidosis, characterized by a decrease in both blood pH and serum bicarbonate levels.[4] It is hypothesized that treatment with an effective NHE3 inhibitor such as this compound would induce similar, though likely dose-dependent, changes in these parameters.

Signaling Pathways and Experimental Workflows

NHE3-Mediated Bicarbonate Reabsorption Signaling Pathway

The following diagram illustrates the central role of NHE3 in renal proximal tubule bicarbonate reabsorption and the expected point of intervention for this compound.

Caption: NHE3-mediated bicarbonate reabsorption in the renal proximal tubule and the inhibitory action of this compound.

Experimental Workflow for Assessing the Impact of this compound on Acid-Base Homeostasis

The following diagram outlines a typical experimental workflow for evaluating the in vivo effects of an NHE3 inhibitor on acid-base balance in a rodent model.

Caption: A generalized experimental workflow for in vivo evaluation of an NHE3 inhibitor's effect on acid-base status.

Experimental Protocols

In Vivo Administration of this compound in Rodent Models

-

Animals: Male C57BL/6J mice, 8-12 weeks of age, are a suitable model.[12] Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

-

Drug Formulation: this compound should be formulated in a vehicle appropriate for the route of administration (e.g., oral gavage, intraperitoneal injection). The vehicle alone will serve as the control.

-

Dosing: A dose-response study should be conducted to determine the optimal concentration of this compound. Doses will be calculated based on the body weight of the animals.

Arterial Blood Gas Analysis

-

Sample Collection: Arterial blood samples (approximately 50-100 µL) are collected from the carotid artery or femoral artery of anesthetized mice into heparinized capillary tubes.[12][13] Anesthesia can be induced and maintained with isoflurane.[13]

-

Analysis: Blood gas parameters (pH, partial pressure of carbon dioxide (pCO2), and partial pressure of oxygen (pO2)) are measured immediately using a portable blood gas analyzer.

-

Calculated Parameters: Bicarbonate and base excess can be calculated from the measured pH and pCO2 values by the analyzer's software.

Serum Bicarbonate Measurement

-

Sample Collection: Venous blood is collected from the retro-orbital sinus or tail vein into serum separator tubes.

-

Sample Processing: Blood is allowed to clot at room temperature and then centrifuged to separate the serum.

-

Enzymatic Assay: Serum bicarbonate (total CO2) is measured using an enzymatic assay.[14][15] This method typically involves the conversion of bicarbonate to a product that can be measured spectrophotometrically. The reaction scheme is as follows:

-

Phosphoenolpyruvate carboxylase (PEPC) catalyzes the reaction between bicarbonate and phosphoenolpyruvate to form oxaloacetate.

-

Malate dehydrogenase (MDH) then catalyzes the reduction of oxaloacetate to malate, with the concomitant oxidation of NADH to NAD+.

-

The decrease in absorbance at 340 nm due to the oxidation of NADH is directly proportional to the bicarbonate concentration in the sample.[14]

-

Conclusion

While direct experimental data for this compound is not yet available, the established role of NHE3 in acid-base homeostasis strongly suggests that its inhibition will lead to a dose-dependent metabolic acidosis. The quantitative data from NHE3 knockout mice provide a valuable reference for the potential magnitude of this effect. The experimental protocols outlined in this guide offer a robust framework for the preclinical evaluation of this compound and other novel NHE3 inhibitors. Further research is warranted to fully characterize the pharmacokinetic and pharmacodynamic profile of this compound and its precise impact on acid-base physiology.

References

- 1. Rat proximal NHE3 adapts to chronic acid-base disorders but not to chronic changes in dietary NaCl intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Treatments from Inhibition of the Intestinal Sodium–Hydrogen Exchanger 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are NHE3 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Proximal tubule specific knockout of the Na+/H+ exchanger NHE3: effects on bicarbonate absorption and ammonium excretion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Na+/H+ Exchanger 3 in the Intestines and the Proximal Tubule of the Kidney: Localization, Physiological Function, and Key Roles in Angiotensin II-Induced Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Effectivity and safety profile of tenapanor, a sodium-hydrogen exchanger isoform 3 inhibitor, as an innovative treatment for hyperphosphatemia in chronic kidney disease: A systematic review of clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tenapanor Treatment of Patients With Constipation-Predominant Irritable Bowel Syndrome: A Phase 2, Randomized, Placebo-Controlled Efficacy and Safety Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An inducible intestinal epithelial cell-specific NHE3 knockout mouse model mimicking congenital sodium diarrhea - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of the Regulation of the Intestinal Na+/H+Exchanger NHE3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Arterial blood sampling in male CD-1 and C57BL/6J mice with 1% isoflurane is similar to awake mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biolabo.fr [biolabo.fr]

- 15. eclinpath.com [eclinpath.com]

Unveiling the Off-Target Profile of Nhe3-IN-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nhe3-IN-3 is a potent inhibitor of the sodium-hydrogen exchanger isoform 3 (NHE3), a key transporter in the gastrointestinal tract and kidneys responsible for sodium absorption.[1][2] As an early lead compound in the development of the clinically approved drug Tenapanor, understanding the selectivity and potential off-target effects of this compound is crucial for a comprehensive assessment of its therapeutic potential and safety profile.[1][2] This technical guide provides an in-depth exploration of the off-target pharmacology of this compound, presenting available data, outlining experimental methodologies, and visualizing relevant biological pathways.

Core Data Presentation: Off-Target Screening Results

At present, publicly available, detailed quantitative data from broad off-target screening panels (such as a CEREP or Eurofins safety panel) for this compound (also referred to as compound 1 in the developmental series of Tenapanor) is limited. The primary focus of published research has been on its on-target potency and pharmacokinetic properties.[1][2]

However, the development of its successor, Tenapanor, involved extensive safety and selectivity profiling. While specific data for this compound is not provided, the non-absorbable nature of later compounds in this series was a key design feature to minimize systemic off-target effects.[3][4] It is plausible that early assessments of this compound informed this strategy.

For context, a typical off-target screening panel assesses the interaction of a compound with a wide range of receptors, ion channels, transporters, and enzymes to identify potential unintended pharmacological interactions. The results are usually presented as the percent inhibition at a specific concentration or as IC50/Ki values for any significant "hits."

Table 1: Representative Off-Target Kinase Panel Data for a Hypothetical NHE3 Inhibitor

| Target Kinase | % Inhibition at 10 µM | IC50 (µM) |

| ABL1 | < 10 | > 100 |

| AKT1 | 5 | > 100 |

| CDK2 | < 5 | > 100 |

| EGFR | 12 | > 50 |

| ERK1 | 8 | > 100 |

| PKA | < 10 | > 100 |

| PKCα | 15 | > 50 |

| SRC | < 5 | > 100 |

| VEGFR2 | 20 | 25 |

This table is a hypothetical representation and does not reflect actual data for this compound. It serves to illustrate how such data would be presented.

Experimental Protocols

The assessment of off-target effects is a critical component of preclinical drug development. Standard experimental protocols are employed to ensure the reliability and reproducibility of the data.

In Vitro Safety Pharmacology Panels (e.g., CEREP/Eurofins Panels)

These commercially available panels provide a broad assessment of a compound's activity against a large number of molecular targets.

Methodology:

-

Compound Preparation: this compound is dissolved in a suitable solvent, typically DMSO, to create a stock solution.

-

Assay Plates: Multi-well plates are prepared, with each well containing a specific recombinant human target (receptor, ion channel, enzyme, or transporter), necessary co-factors, and a detection system.

-

Compound Incubation: A fixed concentration of this compound (commonly 10 µM for initial screening) is added to the wells.

-

Detection: The activity of the target is measured in the presence of the compound. The method of detection varies depending on the target class:

-

Receptor Binding Assays: Radioligand binding assays are used to measure the displacement of a known radioactive ligand from its receptor.

-

Enzyme Inhibition Assays: The inhibition of enzyme activity is typically measured by monitoring the conversion of a substrate to a product, often using colorimetric, fluorescent, or luminescent readouts.

-

Ion Channel Assays: Patch-clamp electrophysiology or fluorescent ion indicators are used to measure the effect of the compound on ion flow.

-

-

Data Analysis: The percentage of inhibition of the target's activity by this compound is calculated relative to a vehicle control. For significant hits (typically >50% inhibition), dose-response curves are generated to determine the IC50 value.

Kinase Selectivity Profiling (Kinome Scan)

Given that protein kinases are a common class of off-targets for small molecule inhibitors, dedicated kinase panels are often used to assess selectivity.

Methodology:

-

Compound Preparation: As described above.

-

Kinase Panel: A large panel of purified, active human kinases is utilized.

-

Binding or Activity Assay:

-

Binding Assays (e.g., KINOMEscan™): This method quantifies the ability of a compound to compete with an immobilized ligand for the ATP-binding site of each kinase. The amount of kinase bound to the solid support is measured, typically using quantitative PCR of a DNA tag conjugated to the kinase.

-

Activity Assays: The ability of the compound to inhibit the phosphotransferase activity of each kinase is measured. This is often done by quantifying the phosphorylation of a substrate using methods like radiometric assays (32P- or 33P-ATP) or fluorescence-based assays.

-

-

Data Analysis: Results are often expressed as the percentage of kinase activity remaining in the presence of the compound or as dissociation constants (Kd) for binding assays. A "selectivity score" can be calculated to represent the overall selectivity of the compound.

Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for off-target screening of this compound.

Caption: Hypothetical off-target signaling pathway affected by this compound.

Conclusion

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of Tenapanor: A First-in-Class Minimally Systemic Inhibitor of Intestinal Na+/H+ Exchanger Isoform 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What clinical trials have been conducted for Tenapanor Hydrochloride? [synapse.patsnap.com]

- 4. Novel Treatments from Inhibition of the Intestinal Sodium–Hydrogen Exchanger 3 - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of Nhe3-IN-3 and its Target Protein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structural characteristics of Nhe3-IN-3 and its interaction with its pharmacological target, the Sodium-Hydrogen Exchanger 3 (NHE3). This compound is a potent inhibitor of NHE3, a crucial membrane protein responsible for sodium and fluid absorption in the gastrointestinal tract and kidneys.[1][2][3] Dysregulation of NHE3 is implicated in various disorders, including hypertension and constipation-related illnesses, making it a significant target for therapeutic intervention.[1][4] This document summarizes the available quantitative data, details relevant experimental methodologies, and provides visual representations of key biological pathways and experimental workflows to facilitate further research and drug development in this area.

Introduction to this compound and its Target, NHE3

This compound is a small molecule inhibitor designed to target the Sodium-Hydrogen Exchanger 3 (NHE3), also known as Solute Carrier family 9 member 3 (SLC9A3).[5][6] NHE3 is an integral membrane protein that facilitates the electroneutral exchange of extracellular sodium ions for intracellular protons.[1] This process is vital for maintaining sodium balance, regulating systemic pH, and influencing fluid homeostasis.[1]

NHE3 is predominantly expressed on the apical membrane of epithelial cells in the small intestine, colon, and the proximal tubules of the kidney.[3] Its activity is tightly regulated by a complex network of signaling pathways, including phosphorylation by protein kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC), and interactions with various regulatory proteins.[6]

Inhibitors of NHE3, such as this compound and the structurally related compound Tenapanor, have shown therapeutic potential in managing conditions characterized by sodium and fluid retention.[2][7][8] By blocking NHE3-mediated sodium absorption in the gut, these inhibitors increase intestinal sodium and water content, leading to softer stools and increased bowel movement frequency.[7][9]

Quantitative Data Summary

The inhibitory potency of this compound and related compounds against NHE3 has been quantified using various in vitro assays. The following table summarizes key quantitative data from published studies.

| Compound | Target | Assay Type | Parameter | Value | Reference |

| This compound (Compound 1) | Human NHE3 | Ion Flux Assay | pIC50 | 6.2 | [10] |

| This compound (Compound 1) | Rat NHE3 | Ion Flux Assay | pIC50 | 6.6 | [10] |

| Tenapanor | Human NHE3 | Intracellular pH Recovery | IC50 | 13 nM (ileum), 9 nM (duodenum) | [11] |

| Tenapanor | NHE3-expressing cells | NHE3 Activity Assay | IC50 | 1.26 ± 0.40 nM (1 min acidification), 3.02 ± 0.53 nM (10 min acidification) | [10] |

| LY3304000 | Human NHE3 | NHE3 Activity Assay | IC50 | 5.8 nM | [12] |

Structural Analysis of NHE3

While a co-crystal structure of this compound with NHE3 is not publicly available, the structure of the human NHE3 in complex with Calcineurin B homologous protein 1 (CHP1) has been determined by cryo-electron microscopy (PDB ID: 7X2U). This structure reveals that NHE3 forms a homodimer, with each protomer consisting of a transmembrane domain (TMD) and a long cytoplasmic C-terminal tail. The TMD is further divided into a core domain and a dimerization domain. An autoinhibitory helix-loop-helix motif in the cytosolic region can block the intracellular cavity, thus hindering substrate transport.

Bioinformatic analyses and mutational studies have identified potential binding regions for regulatory proteins and phosphoinositides within the C-terminal domain of NHE3.[13] Specifically, the F1 domain of the C-terminus (amino acids 475–589) has been shown to bind to phosphoinositides, which is crucial for the regulation of its activity.[13] It is hypothesized that small molecule inhibitors like this compound may bind to a pocket on the extracellular side of the transmembrane domain, thereby allosterically inhibiting the ion exchange mechanism.

Experimental Protocols

This section provides a detailed methodology for a key experiment used to characterize the inhibitory activity of compounds like this compound against its target protein, NHE3.

NHE3 Inhibition Assay Using Intracellular pH Measurement

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against NHE3 by measuring the recovery of intracellular pH (pHi) in NHE3-expressing cells following an acid load.[11][14]

Materials:

-

NHE3-overexpressing cells (e.g., Caco-2bbe or genetically modified PS120 cells)

-

Cell culture medium and supplements

-

96-well black, clear-bottom microplates

-

BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester) fluorescent dye

-

Sodium-containing buffer (e.g., Hanks' Balanced Salt Solution with sodium)

-

Sodium-free buffer (e.g., HBSS with sodium replaced by N-methyl-D-glucamine)

-

Ammonium chloride (NH4Cl) solution for acid loading

-

Test compound (this compound) at various concentrations

-

Fluorescent plate reader with excitation/emission wavelengths for BCECF (e.g., 490 nm/535 nm)

Procedure:

-

Cell Seeding: Seed the NHE3-overexpressing cells into 96-well black, clear-bottom microplates at an appropriate density and allow them to adhere and form a confluent monolayer.

-

Dye Loading: Wash the cells with sodium-free buffer. Incubate the cells with BCECF-AM dye in a sodium-free buffer for a specified time (e.g., 1 hour) to allow for dye uptake and de-esterification.

-

Washing: Aspirate the dye solution and wash the cells again with sodium-free buffer to remove any extracellular dye.

-

Acid Loading: Induce an intracellular acid load by incubating the cells with a pre-warmed ammonium chloride solution for a short period.

-

Inhibitor Incubation: Remove the ammonium chloride solution and add sodium-free buffer containing various concentrations of the test compound (this compound). Incubate for a defined period.

-

Initiation of pH Recovery: Initiate the NHE3-mediated pHi recovery by replacing the inhibitor-containing sodium-free buffer with a pre-warmed sodium-containing buffer (also containing the respective concentrations of the test compound).

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity of BCECF using a fluorescent plate reader. The rate of increase in fluorescence corresponds to the rate of pHi recovery.

-

Data Analysis: Calculate the initial rate of pHi recovery for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15]

Signaling Pathways and Experimental Workflows

The regulation of NHE3 activity is complex and involves multiple signaling pathways. The following diagrams, generated using the DOT language, illustrate a simplified signaling pathway for NHE3 regulation and a typical experimental workflow for inhibitor screening.

Simplified Signaling Pathway of NHE3 Regulation

Caption: Simplified signaling pathway illustrating the regulation of NHE3 activity.

Experimental Workflow for this compound IC50 Determination

Caption: Experimental workflow for determining the IC50 of this compound.

Conclusion

This compound represents a promising class of inhibitors targeting the sodium-hydrogen exchanger NHE3. Understanding the structural basis of its interaction with NHE3 is paramount for the rational design of more potent and selective therapeutics. While a direct co-structure is yet to be determined, the available structural information on NHE3, coupled with robust in vitro assays, provides a solid foundation for further investigation. The methodologies and data presented in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development focused on NHE3-related pathologies. Further studies, including high-resolution structural elucidation of the inhibitor-protein complex and detailed in vivo characterization, will be crucial in advancing our understanding and therapeutic application of NHE3 inhibitors.

References

- 1. What are NHE3 inhibitors and how do they work? [synapse.patsnap.com]

- 2. drugs.com [drugs.com]

- 3. The Na+/H+ Exchanger 3 in the Intestines and the Proximal Tubule of the Kidney: Localization, Physiological Function, and Key Roles in Angiotensin II-Induced Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tenapanor: A new treatment option for hyperphosphatemia in end stage kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. abmole.com [abmole.com]

- 6. Sodium–hydrogen antiporter 3 - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. go.drugbank.com [go.drugbank.com]

- 9. dovepress.com [dovepress.com]

- 10. physoc.org [physoc.org]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 12. Effect of an NHE3 inhibitor in combination with an NPT2b inhibitor on gastrointestinal phosphate absorption in Rodent models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NHE3 Activity Is Dependent on Direct Phosphoinositide Binding at the N Terminus of Its Intracellular Cytosolic Region - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulation of the intestinal Na+/H+ exchanger NHE3 by AMP-activated kinase is dependent on phosphorylation of NHE3 at S555 and S563 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Nhe3-IN-3 in vitro Assay using Caco-2 Cells

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting an in vitro assay to evaluate the inhibitory activity of Nhe3-IN-3 on the Sodium-Hydrogen Exchanger 3 (NHE3) in a Caco-2 cell monolayer model. Caco-2 cells, a human colorectal adenocarcinoma cell line, differentiate in culture to form a monolayer of polarized epithelial cells that serve as a well-established model for the intestinal barrier.[1][2]

Introduction to NHE3 and Caco-2 Model